molecular formula C29H30O11 B8262777 7-O-Methylaloeresin A

7-O-Methylaloeresin A

Cat. No.: B8262777
M. Wt: 554.5 g/mol
InChI Key: WRLXHKDQSQMWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

7-O-Methylaloeresin A is typically isolated from natural sources such as Commiphora socotrana. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound

Chemical Reactions Analysis

7-O-Methylaloeresin A undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Comparison with Similar Compounds

7-O-Methylaloeresin A is unique due to its specific glycoside structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Biological Activity

7-O-Methylaloeresin A is a bioactive compound derived from the latex of Aloe harlana and other Aloe species. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Chemical Formula : C29H30O11
  • Molecular Weight : 554.5 g/mol
  • CAS Number : 329361-25-3
  • Solubility : Soluble in DMSO, ethanol, or methanol .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various pathogens, the compound showed potent activity against multiple drug-resistant strains of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (mm)
Staphylococcus aureus (NCTC 11994)0.72
Salmonella typhimurium (ATCC 1255)0.18
Candida albicans (ATCC 10231)Susceptible

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is particularly effective against Salmonella typhimurium, suggesting its potential for treating infections caused by this pathogen .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated strong antioxidant activity with low IC50 values in both DPPH and deoxyribose degradation assays.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 (mm)
DPPH Assay0.026
Deoxyribose Degradation Assay0.021

These results indicate that this compound is a potent antioxidant, which supports its traditional use in herbal medicine for combating oxidative stress-related diseases .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in various cancer cell lines. In a study involving the Aloe perryi extract, which contains this compound, notable cytotoxicity was observed.

Table 3: Cytotoxic Effects of Aloe perryi Extract Containing this compound

Cell LineIC50 (µg/mL)
HL60 (Leukemia)63.81
MDA-MB-231 (Breast Cancer)89.85

The moderate cytotoxicity observed against HL60 and MDA-MB-231 cell lines suggests potential applications in cancer therapy . Furthermore, in vivo studies indicated significant wound healing properties associated with the extract containing this compound, highlighting its therapeutic potential beyond anticancer activity .

The mechanisms through which this compound exerts its biological effects may involve:

  • Antimicrobial Action : Disruption of bacterial cell membranes or interference with metabolic pathways.
  • Antioxidant Mechanism : Scavenging of free radicals and inhibition of lipid peroxidation.
  • Cytotoxicity : Induction of apoptosis in cancer cells through various signaling pathways.

Case Studies

  • In Vitro Study on Antimicrobial Efficacy : A study conducted on the latex from Aloe harlana demonstrated that both the latex and isolated compounds, including this compound, exhibited significant antimicrobial activity against a range of pathogens, supporting traditional uses in treating infections .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on several cancer cell lines and found that extracts containing this compound significantly reduced cell viability in HL60 and MDA-MB-231 cells, suggesting further investigation into its anticancer properties is warranted .

Properties

IUPAC Name

[4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLXHKDQSQMWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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